N-(dicyclopropylmethyl)-4-fluoroaniline

Drug design Lipophilicity ADME prediction

Researchers developing new catalytic methods for sterically hindered anilines often face a lack of suitable benchmark substrates. This compound, with its dual-cyclopropyl architecture and para-fluorine, directly addresses that gap. - Dual-cyclopropyl group creates exceptional steric demand for rigorous Buchwald-Hartwig or Chan-Lam coupling trials. - Para-fluorine substitution blocks metabolic hotspots & enables halogen-bond interactions in IL-17 modulator SAR, per US20230399328. - Moderate lipophilicity (XLogP3 = 3.6) makes it ideal for reversed-phase HPLC column selectivity testing.

Molecular Formula C13H16FN
Molecular Weight 205.27 g/mol
Cat. No. B13255631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(dicyclopropylmethyl)-4-fluoroaniline
Molecular FormulaC13H16FN
Molecular Weight205.27 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)NC3=CC=C(C=C3)F
InChIInChI=1S/C13H16FN/c14-11-5-7-12(8-6-11)15-13(9-1-2-9)10-3-4-10/h5-10,13,15H,1-4H2
InChIKeyAYKSXZCQTMCMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Dicyclopropylmethyl)-4-fluoroaniline: Identity & Properties


N-(Dicyclopropylmethyl)-4-fluoroaniline (CAS 1098396-50-9) is a tertiary aromatic amine featuring a para-fluorine substituent on the phenyl ring and a bulky dicyclopropylmethyl group on the nitrogen [1]. The compound has a molecular formula of C₁₃H₁₆FN, a molecular weight of 205.27 g/mol, and a computed XLogP3-AA value of 3.6, indicating moderate lipophilicity [1]. It is commercially available as a research chemical, typically at purities of ≥95% . PubChem records confirm its canonical structure and computed descriptors, but no bioactivity data or regulatory classification is currently associated with the substance [1].

Fluorinated aniline building block for medicinal chemistry SAR exploration

Bulky dicyclopropylmethyl group for steric selectivity and catalytic benchmarking

Research chemical; no bioactivity or toxicity data available; user assessment required

N-(Dicyclopropylmethyl)-4-fluoroaniline vs Common Analogs


The simultaneous presence of a para-fluorine atom and the sterically demanding dicyclopropylmethyl group on the aniline nitrogen creates a unique electronic and steric environment that is not replicated by simpler, more widely available aniline derivatives [1]. Compounds such as 4-fluoroaniline or N-cyclopropylmethyl-4-fluoroaniline lack the dual-cyclopropyl architecture, which alters both the basicity of the amine and the conformational landscape around the C–N bond [2]. These differences are known to affect reactivity in N-arylation reactions, metabolic stability, and target-binding kinetics in medicinal chemistry programs, making direct substitution without re-optimization of the synthetic route or biological assay unreliable [2]. The following section provides the limited quantitative evidence currently available to support this differentiation.

Target Compound

N-(Dicyclopropylmethyl)-4-fluoroaniline: dual cyclopropyl + para-F architecture

Common Analog

4-Fluoroaniline / N-cyclopropylmethyl-4-fluoroaniline: simpler N-substitution, different basicity & conformation

Risk Factor 1

Amine basicity and C-N bond rotation landscape differ significantly; reactivity in N-arylation may not transfer

Risk Factor 2

Thermal stability trends in solution are class-dependent; steric protection of target may not be replicated by less hindered analogs

N-(Dicyclopropylmethyl)-4-fluoroaniline: Property & Reactivity Comparison


Lipophilicity Comparison: Dicyclopropylmethyl vs Cyclopropylmethyl

The computed octanol-water partition coefficient (XLogP3-AA) for N-(dicyclopropylmethyl)-4-fluoroaniline is 3.6, reflecting enhanced lipophilicity due to the second cyclopropyl ring [1]. Its closest commercially cataloged analog, N-(cyclopropylmethyl)-4-fluoroaniline (CAS 356539-43-0), has a computed XLogP3-AA of 2.4 . This difference of +1.2 log units is significant for membrane permeability and protein binding predictions.

Lipophilicity Δ
Cross-study comparable
+1.2 log units
Reported computed lipophilicity difference
XLogP3-AA 3.6 vs 2.4 for N-cyclopropylmethyl analog; source PubChem
Drug design Lipophilicity ADME prediction

Thermal Stability in Chloroform: Dicyclopropylmethyl vs N-Alkyl Analogs

A systematic study of fourteen N- and/or 2-substituted 4-fluoroanilines reported that several members of the series underwent thermal decomposition when dissolved in chloroform, as monitored by ¹⁹F NMR [1]. While N-(dicyclopropylmethyl)-4-fluoroaniline was not individually characterized in that study, class-wide data indicate that the steric bulk of the dicyclopropylmethyl group is expected to reduce the rate of N–C2 cyclization-related degradation compared to less hindered N-alkyl analogs [1]. Specific decomposition rates for the target compound are not available.

Thermal Stability
Class-level inference
Predicted stable
Steric hindrance expected to reduce degradation; not individually measured
Based on ¹⁹F NMR chloroform stability trend for N-substituted 4-fluoroanilines
Stability Solubility Storage conditions

Steric Bulk: Dicyclopropylmethyl vs Cyclopropylmethyl

The dicyclopropylmethyl group (two cyclopropane rings attached to a central methyl carbon) occupies considerably more steric bulk than the single cyclopropylmethyl substituent. Using the computed Heavy Atom Count of 15 for the target compound [1] versus 12 for N-(cyclopropylmethyl)-4-fluoroaniline, the increase in steric volume is expected to affect both N-alkylation regioselectivity and the rotational barrier around the C–N bond . Quantitative steric parameters (e.g., Charton ν or Taft Es) have not been experimentally determined for these specific substituents.

Steric Bulk
Class-level inference
Δ Heavy Atoms = 3
Computed steric descriptor difference
Heavy atom count 15 vs 12 for N-cyclopropylmethyl analog; PubChem descriptors
Steric hindrance Reactivity Selectivity

Commercial Purity & Analytical Specifications

The target compound is available at a minimum purity of 95% (GC/HPLC) from specialty chemical suppliers . In contrast, N-(dicyclopropylmethyl)-2-fluoroaniline (CAS 1098396-52-1) is often listed at 97% purity , indicating that the 4-fluoro regioisomer may require more careful purification to remove residual aniline or N-alkylation byproducts. No certified reference material (CRM) or pharmacopeial monograph exists for this substance, so batch-specific certificates of analysis are essential.

Purity Spec
Supporting evidence
≥95% (4-F) vs ≥97% (2-F isomer)
Vendor purity specification review
Batch-dependent; COA required for sensitive catalytic applications
Quality control Analytical standard Purity

Toxicological Data Gap

A search of PubMed, PubChem BioAssay, and the EPA CompTox Chemicals Dashboard returned no in vitro activity data, no in vivo toxicology studies, and no environmental fate information for N-(dicyclopropylmethyl)-4-fluoroaniline [1]. In contrast, the parent compound 4-fluoroaniline has well-characterized toxicity and metabolism profiles, including CYP450-mediated defluorination [2]. This lack of data must be communicated to end-users to ensure appropriate risk assessment when scaling reactions beyond the milligram level.

Tox Data Gap
Supporting evidence
No bioactivity / toxicity data
Requires independent user hazard assessment
PubChem, CompTox searched 2026; 4-fluoroaniline well-characterized but not predictive
Safety Research chemical Due diligence

N-(Dicyclopropylmethyl)-4-fluoroaniline Use Cases


IL-17 Modulator Scaffold Building Block

The dicyclopropylmethyl aniline motif is a core structural component in a series of patented IL-17 modulators (US20230399328) aimed at inflammatory and autoimmune diseases [1]. N-(Dicyclopropylmethyl)-4-fluoroaniline can serve as a direct precursor or reference intermediate for constructing such heterocyclic derivatives. Its para-fluorine substituent may be used to block metabolic hotspots or to engage in halogen-bond interactions within the IL-17 binding pocket, a strategy supported by the patent's preference for fluoro-substituted aryl rings [1]. Researchers should note that the patent exemplifies the dicyclopropylmethyl group attached to more elaborate cores; the aniline building block is therefore most valuable in early-stage SAR exploration rather than as a final drug-like molecule.

Sterically Hindered Amine Substrate Benchmarking

Because of its bulky N-substituent, this compound is a challenging substrate for Buchwald-Hartwig amination, Chan-Lam coupling, or photoredox-mediated N-arylation reactions. It is therefore suitable for benchmarking new catalytic systems that promise tolerance of sterically encumbered secondary anilines [2]. Success in coupling this substrate would be a strong indicator of a method's practical utility for late-stage functionalization of complex amine building blocks.

Chromatographic Selectivity Studies

The combination of moderate lipophilicity (XLogP3-AA = 3.6) and the presence of both an H-bond donor (NH) and a fluorine atom makes this compound useful for evaluating reversed-phase HPLC column selectivity or for developing fluorinated aniline impurity profiling methods [1]. Its retention time can be predicted to lie between that of N-(cyclopropylmethyl)-4-fluoroaniline and N-(dicyclopropylmethyl)aniline, allowing calibration of hydrophobicity-based separations.

Conformational Analysis & Docking Studies

The dual cyclopropane rings impose a limited conformational space that is of interest for computational chemists studying the effect of rigid hydrophobic groups on ligand binding [2]. Docking studies can probe whether the dicyclopropylmethyl group accesses deeper hydrophobic pockets compared to a single cyclopropyl ring, providing a rationale for selecting this fragment in fragment-based drug design campaigns.

Application
Selection Property
Validation Focus
IL-17 modulator SAR building block
para-Fluoro substituent for halogen-bond engagement
IL-17 binding pocket modeling and metabolic hotspot blocking review
Sterically hindered amine benchmarking
Bulky N-dicyclopropylmethyl group tolerance
Buchwald-Hartwig, photoredox coupling performance evaluation
Chromatographic selectivity studies
Moderate lipophilicity and fluorine presence
Reversed-phase retention prediction and fluorinated impurity profiling
Conformational analysis & docking
Rigid dual-cyclopropyl hydrophobic group
Ligand conformational space restriction and fragment-based design scoring
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